Home > Products > Screening Compounds P130711 > 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-5111838
CAS Number:
Molecular Formula: C19H17NO3S2
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial agents: Thiazolidinone derivatives, particularly those containing coumarin moieties, have demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria [].
  • Anticancer agents: Some thiazolidinone analogs, like those structurally similar to 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT), have exhibited anticancer activity by inducing apoptosis in cancer cells. Notably, these compounds have shown effectiveness against drug-resistant cancer cells [].
  • Protein kinase inhibitors: Research has highlighted the potential of thiazolidinone derivatives as inhibitors of protein kinases, enzymes involved in various cellular processes. This inhibition presents opportunities for developing therapies for diseases like cancer and Alzheimer's disease [].

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate

  • Compound Description: This compound is a thiazolidin-4-one derivative characterized by a 4-hydroxy-3-methoxybenzylidene substituent at the 5-position. The crystal structure reveals the presence of intermolecular interactions such as N—H⋯O hydrogen bonds, C=O⋯π interactions, and π–π interactions. The methanol solvent molecule is disordered in the crystal structure. []
  • Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substituent at the 5-position of the thiazolidin-4-one ring. Both compounds feature a methoxybenzylidene group at this position, but the related compound has an additional hydroxyl group on the benzene ring. []

3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: Synthesized via Knoevenagel condensation, this compound is an arylidenerhodanine with a nitro group in the para position of the benzylidene substituent. This compound is notable for its potential biological activity and its π-conjugated heterocyclic structure. []

3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: This compound is structurally similar to 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one but lacks the nitro group on the benzylidene moiety. It serves as a comparison point in UV-Vis spectroscopy studies, showcasing the impact of electron-withdrawing groups on the electronic properties of arylidenerhodanines. []
  • Relevance: This compound is structurally very similar to 3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, sharing the 2-sulfanylidene-1,3-thiazolidin-4-one core and the 4-methoxybenzylidene substituent at the 5-position. It also exhibits structural similarities with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, with the main differences being the presence of an allyl group instead of a 4-methoxybenzyl group at the 3-position, and the presence of a double bond between the sulfur and the carbon at the 2-position. []

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This rhodanine derivative possesses a 2-phenylethyl substituent at the 3-position. It exhibits a wide range of pharmacological properties and has been investigated for its potential in medical and veterinary applications. This compound has been studied both in its free form and as a clathrate complex with β-cyclodextrin to improve its bioavailability. [, , ]
  • Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It exemplifies how modifying the substituents on the rhodanine scaffold can influence pharmacological properties. [, , ]

3-[(2-Furylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one (FTT)

  • Compound Description: This compound is a thiazolidin-4-one derivative with a (2-furylmethylene)amino substituent at the 3-position. This compound acts as an ionophore in the construction of a Zn2+ PVC-based membrane sensor, displaying very good selectivity and sensitivity towards Zn2+ ions. []
  • Relevance: Both this compound and 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are part of the broader thiazolidin-4-one family. This highlights the versatility of this heterocyclic scaffold in diverse chemical applications. []

3-{[2-Oxo-1(2H)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-one (ATTO)

  • Compound Description: ATTO is utilized as an ionophore in a PVC membrane electrode selective for samarium(III) (Sm3+) ions. This compound shows good selectivity for Sm3+ over other cations. []
  • Relevance: This compound, similar to FTT, emphasizes the utility of thiazolidin-4-one derivatives as ionophores in sensor development. While structurally different from 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it underscores the importance of the thiazolidin-4-one scaffold in diverse applications. []

(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is a product of the reaction between 3-aminorhodanine and an aldehyde. The reaction conditions influence whether the final product is a 5-substituted product, a Schiff base, or a derivative with substitutions at both the 3-amino and 5-methylene groups. []
  • Relevance: This compound is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative, highlighting the reactivity of the 5-position of the thiazolidin-4-one ring towards aldehydes, which is also seen in 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. []

(5Z) 5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)

  • Compound Description: This compound, part of a library of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, exhibits nanomolar inhibitory activity against DYRK1A, a protein kinase. []
  • Relevance: This compound is structurally related to 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, both sharing the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one core structure. The key difference is the substituent at the 3-position, where compound 3e lacks a substituent, and the presence of a hydroxyl group instead of a methoxy group on the benzylidene moiety. This compound underscores the potential of these derivatives as kinase inhibitors. []

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s)

  • Compound Description: This compound, a 2-amino-5-arylidene-1,3-thiazol-4(5H)-one derivative, also exhibits potent nanomolar inhibitory activity against DYRK1A. []
  • Relevance: Although structurally distinct from 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, this compound highlights the exploration of related heterocyclic scaffolds, like 1,3-thiazol-4(5H)-ones, as potential kinase inhibitors. []

(Z)-3-Allyl-5-(3-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: This compound is an arylidenerhodanine with a methoxy group at the meta position of the benzylidene substituent. The crystal structure reveals that the rhodanine and benzylidene rings are nearly coplanar. []
  • Relevance: Similar to other arylidenerhodanines mentioned, this compound shares the core structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The primary differences lie in the allyl group at the 3-position and the meta-methoxy substitution on the benzylidene ring instead of the para-methoxybenzyl substituent found in the main compound. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

  • Compound Description: These two compounds are intermediates in the synthesis of 1,4-dihydropyridine derivatives. They highlight the diverse reactivity of heterocyclic systems with similar structures. []
  • Relevance: Compound 15 showcases the modification of the thiazolidin-4-one scaffold at the 5-position, similar to 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Both compounds feature extended conjugated systems at this position. []

N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

  • Compound Description: This compound is a 1,3-thiazolidin-4-one derivative characterized by a 4-methoxybenzylidene substituent at the 5-position and an N,N-diethylacetamide group at the 3-position. Crystal structure analysis reveals a nearly coplanar arrangement between the thiazolidine and phenyl rings. []
  • Relevance: This compound highlights the structural diversity possible within the thiazolidin-4-one family. It shares the 5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one core with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substituent at the 3-position and the presence of an additional carbonyl group at the 2-position, making this compound a thiazolidinedione derivative. []

3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is a 2-thioxo-1,3-thiazolidin-4-one derivative with a 3-methylphenyl substituent at the 3-position. Crystallographic analysis reveals a nearly perpendicular orientation between the rhodanine and the 3-methylphenyl rings. []
  • Relevance: This compound, with its simple aryl substituent at the 3-position, emphasizes the fundamental structural aspects of the 2-thioxo-1,3-thiazolidin-4-one scaffold found in 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. []

3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is similar to the previous one but has the methyl group in the para position of the phenyl ring. It highlights the impact of substituent positioning on the crystal packing and intermolecular interactions. []
  • Relevance: Like the previous compound, this 2-thioxo-1,3-thiazolidin-4-one derivative, substituted at the 3-position, emphasizes the core structure and potential for modification of the 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one scaffold. []
  • Compound Description: These compounds are products of the reaction between 2-thioxo-1,3-thiazolidin-4-one and salicylaldehyde or its 5-bromo derivative. These compounds were subsequently reacted with various amines to investigate their reactivity. []
  • Relevance: These compounds highlight the reactivity of 2-thioxo-1,3-thiazolidin-4-ones, particularly at the 5-position, with aldehydes. They illustrate the potential for further modification of the thiazolidinone core, a feature shared with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. []

(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate

  • Compound Description: This compound is characterized by a 2-hydroxybenzylidene substituent at the 5-position of the thiazolidin-4-one ring. The crystal structure reveals a methanol solvent molecule disordered over two positions and the presence of intermolecular hydrogen bonds. []
  • Relevance: This compound shares the 2-thioxo-1,3-thiazolidin-4-one core structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, both having an aromatic aldehyde substituent at the 5-position. The key difference is the presence of a hydroxyl group at the ortho position of the benzylidene ring instead of a methoxy group at the para position. []

(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is similar to the previous compound but with an additional phenyl substituent at the 3-position. This compound demonstrates how modifying the substituents can influence the crystal packing and intermolecular interactions. []
  • Relevance: Similar to the previous compound, this structure highlights the 2-thioxo-1,3-thiazolidin-4-one core and the 5-arylidene substitution pattern shared with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, further emphasizing the possibility of structural variation around this core structure. []

Ethyl 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

  • Compound Description: This compound is a 1,3-thiazolidine-2,4-dione (thiazolidinedione) derivative with a 4-methoxybenzylidene substituent at the 5-position and an ethyl acetate group at the 3-position. Crystallographic analysis reveals a nearly coplanar arrangement between the benzene and heterocyclic rings. []

(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound features a 2-methylbenzylidene substituent at the 5-position and a phenyl group at the 3-position of the thiazolidin-4-one ring. An intramolecular C—H⋯S interaction is observed in the crystal structure. []
  • Relevance: This compound, like several others mentioned, emphasizes the structural diversity possible by modifying the substituents on the 2-thioxo-1,3-thiazolidin-4-one scaffold, which is also present in 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. []

3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound has a cyclohexyl substituent at the 3-position of the thiazolidin-4-one ring. Crystallographic analysis reveals that the molecule possesses mirror symmetry. []
  • Relevance: This compound further demonstrates the range of substituents that can be incorporated into the 3-position of the 2-thioxo-1,3-thiazolidin-4-one scaffold found in 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. []

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This simple 2-thioxo-1,3-thiazolidin-4-one derivative with a phenyl substituent at the 3-position exemplifies the fundamental structure and serves as a comparison point for understanding the effects of more complex substitutions. []
  • Relevance: This compound provides a basic structural comparison to 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlighting the core 2-thioxo-1,3-thiazolidin-4-one scaffold. []

(Z)-3-Allyl-5-(4-chlorobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: This compound is another arylidenerhodanine derivative, featuring a 4-chlorobenzylidene group at the 5-position and an allyl group at the 3-position. The allyl group shows disorder in the crystal structure. []
  • Relevance: This compound, like other arylidenerhodanines, shares structural similarities with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, particularly in the presence of an aromatic ring at the 5-position of the thiazolidin-4-one core. []

(Z)-3-Allyl-5-(4-methylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: This compound is structurally very similar to the previous one, with a 4-methylbenzylidene group replacing the 4-chlorobenzylidene substituent. The crystal structure indicates disorder in the allyl group. []
  • Relevance: This compound shares the core 2-sulfanylidene-1,3-thiazolidin-4-one structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and both have a para-substituted benzylidene group at the 5-position. It highlights the possibility of varying substituents on the aromatic ring. []

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

  • Compound Description: This thiazolidin-4-one derivative features a complex substituent at the 3-position, including a 1,3,4-thiadiazole ring linked to a 4-methoxyphenyl group. Crystallographic analysis reveals a twisted thiazolidinone ring and the presence of intramolecular hydrogen bonds. []
  • Relevance: Although structurally distinct from 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, this compound highlights the versatility of the thiazolidin-4-one scaffold for incorporating various substituents and heterocyclic systems, demonstrating the potential for creating diverse chemical entities. []

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

  • Compound Description: This compound is another example of a thiazolidin-4-one derivative containing a 1,3,4-thiadiazole ring in its structure. This compound highlights the application of incorporating a thiadiazole moiety into the thiazolidin-4-one scaffold. []
  • Relevance: Similar to the previous compound, this structure demonstrates the potential for creating diverse molecules by incorporating various substituents and heterocyclic systems into the thiazolidin-4-one scaffold. []

5-Arylidene-3-(arylmethyl)aminobutyl-2-thioxo-1,3-thiazolidine-4-ones

  • Compound Description: This series of compounds features a (arylmethyl)aminobutyl substituent at the 3-position and an arylidene group at the 5-position of the thiazolidin-4-one ring. These compounds were synthesized as potential inhibitors of protein kinases, including DYRK1A and GSK3α/β. []
  • Relevance: This series of compounds directly relates to 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, sharing the same core structure and substitution pattern, although with different substituents. This highlights the potential of this scaffold for developing new protein kinase inhibitors. []

5-Benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT)

  • Compound Description: This compound serves as a base structure for a series of analogs investigated for their anticancer activity. Studies have shown that BPT analogs can induce apoptosis in cancer cells without significantly affecting normal cells, making them attractive candidates for further development as anticancer agents. []
  • Relevance: BPT shares the core 5-benzylidene-1,3-thiazolidin-4-one structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlighting the potential of this scaffold for developing anticancer agents. []

2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

  • Compound Description: This thiazolidin-4-one derivative, like some others mentioned, incorporates a 1,3,4-thiadiazole ring and features a 4-fluorophenyl group at the 2-position and a 4-nitrophenyl group attached to the thiadiazole ring. []
  • Relevance: Although structurally different from 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it emphasizes the broad structural diversity possible within the thiazolidin-4-one family. []

(±)-3-[(Benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

  • Compound Description: This compound is a chiral thiazolidin-4-one derivative with a benzo[d][1,3]dioxol-5-ylmethyl substituent at the 3-position and a 3,4,5-trimethoxyphenyl group at the 2-position. Crystallographic analysis reveals a nearly planar thiazolidine ring. []
  • Relevance: Although structurally different from 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, this compound further exemplifies the broad structural diversity possible within the thiazolidin-4-one family. []

5-(2-Hydroxyethyl)-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one

  • Compound Description: This compound, with a 2-hydroxyethyl substituent at the 5-position and a (pyridin-2-yl)imino group at the 2-position, has been the subject of discussions regarding its tautomeric form in the solid state. [, ]
  • Relevance: This compound showcases the complexity associated with tautomerism in heterocyclic systems, a phenomenon that can also influence the properties of 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. [, ]

(Z)-3-Allyl-5-(3-bromobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: This compound, an arylidenerhodanine derivative with a 3-bromobenzylidene group at the 5-position and an allyl group at the 3-position, demonstrates the modification of the thiazolidin-4-one ring with a bromine atom on the arylidene substituent. []
  • Relevance: This compound shares the core 2-sulfanylidene-1,3-thiazolidin-4-one structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and exemplifies the structural variations possible within this class of compounds. []

(Z)-5-[4-(dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one

  • Compound Description: This compound has a 4-(dimethylamino)benzylidene substituent at the 5-position and a piperidin-1-yl group at the 2-position of the thiazolidin-4-one ring. It demonstrates the introduction of a dimethylamino group into the benzylidene substituent and its impact on the molecular structure. []
  • Relevance: This compound shares the core 5-arylidene-1,3-thiazolidin-4(5H)-one structure with 3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlighting the diverse modifications possible at different positions of the ring system. []

Properties

Product Name

3-(4-methoxybenzyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C19H17NO3S2/c1-22-15-7-3-13(4-8-15)11-17-18(21)20(19(24)25-17)12-14-5-9-16(23-2)10-6-14/h3-11H,12H2,1-2H3/b17-11-

InChI Key

TUZFXPFNKQOOSG-BOPFTXTBSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.